Dichloro[1,1-bis(diphenylphosphino)ferrocene](2-aminomethylpyridine)ruthenium(II)
Description
Dichloro1,1-bis(diphenylphosphino)ferroceneruthenium(II) (RuCl₂(AMPY)(DPPF), CAS 1287255-62-2) is a ruthenium(II) complex featuring two key ligands:
- 1,1-bis(diphenylphosphino)ferrocene (DPPF): A ferrocene-based bisphosphine ligand providing a rigid, electron-rich coordination environment .
- 2-aminomethylpyridine (AMPY): A nitrogen-donor ligand that modulates electronic and steric properties .
Properties
InChI |
InChI=1S/2C17H14P.C6H8N2.2ClH.Fe.Ru/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;7-5-6-3-1-2-4-8-6;;;;/h2*1-14H;1-4H,5,7H2;2*1H;;/q;;;;;;+2/p-2 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRSWRXEKWKSHM-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=NC(=C1)CN.Cl[Ru]Cl.[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36Cl2FeN2P2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
834.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as dichloro[1,1’-bis(diphenylphosphino)ferrocene]palladium(ii), are known to be used for palladium-catalyzed coupling reactions.
Mode of Action
It’s worth noting that similar compounds are known to serve as catalysts in various reactions. They are employed in carbonylation reactions and used in cross-coupling reactions.
Biochemical Pathways
Similar compounds are known to be involved in various chemical reactions, such as the borylation of aryl halides, the coupling of derived arylboronic esters with aryl halides leading to biaryls, the synthesis of lactams by co insertion, and the formation of medium-ring aryl ethers by intramolecular coupling of an aryl halide with an alcohol.
Biological Activity
Dichloro1,1-bis(diphenylphosphino)ferroceneruthenium(II), commonly referred to as RuCl₂(AMPY)(DPPF), is a metallocene complex that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article reviews the synthesis, characterization, and biological activity of this compound based on recent research findings.
Synthesis and Characterization
The synthesis of RuCl₂(AMPY)(DPPF) typically involves the reaction of dichloro[1,1-bis(diphenylphosphino)ferrocene] with 2-aminomethylpyridine in a suitable solvent under controlled conditions. Characterization techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry are employed to confirm the structure and purity of the compound.
Anticancer Properties
Recent studies have demonstrated that RuCl₂(AMPY)(DPPF) exhibits significant anticancer activity against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). The compound's mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for HeLa and MCF7 cells were found to be 0.80 μM and 0.43 μM, respectively, indicating potent cytotoxic effects .
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with RuCl₂(AMPY)(DPPF) resulted in G2/M phase arrest in HeLa cells. This was accompanied by a decrease in cell populations in the G0/G1 and S phases, suggesting an effective disruption of the cell cycle .
The biological activity of RuCl₂(AMPY)(DPPF) can be attributed to several mechanisms:
- DNA Interaction : The compound shows strong binding affinity to DNA and human serum albumin (HSA), facilitating its cellular uptake and enhancing its cytotoxicity .
- Nuclease Activity : It has been reported that RuCl₂(AMPY)(DPPF) exhibits nuclease-like activity, capable of cleaving DNA through both oxidative and hydrolytic pathways without requiring external reagents .
- ROS Generation : The induction of ROS plays a critical role in mediating apoptosis. Studies using H2DCFDA staining confirmed that treatment with RuCl₂(AMPY)(DPPF) led to increased ROS levels in treated cells .
Case Studies
Several case studies illustrate the compound's potential in cancer treatment:
- HeLa Cell Study : In a controlled experiment, HeLa cells treated with 5 μM of RuCl₂(AMPY)(DPPF) showed significant morphological changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation .
- MCF7 Cell Study : MCF7 cells exhibited similar responses, with enhanced cytotoxicity observed at lower concentrations compared to traditional chemotherapeutic agents .
Data Summary
| Biological Activity | HeLa Cells | MCF7 Cells |
|---|---|---|
| IC50 (μM) | 0.80 | 0.43 |
| Cell Cycle Phase Arrest | G2/M | G2/M |
| Apoptosis Induction | Yes | Yes |
| ROS Generation | Yes | Yes |
Comparison with Similar Compounds
Research Findings and Trends
Asymmetric Catalysis : Ru(II) complexes with chiral phosphines (e.g., BINAP) dominate enantioselective hydrogenation, while DPPF-based systems prioritize stability over chirality .
Ligand Design : Bulky, electron-donating ligands (e.g., Tol-Binap) improve selectivity but may reduce reaction rates due to steric hindrance .
Metal-Ligand Synergy: Combining Ru with nitrogen-donor ligands (AMPY) balances electronic and steric effects, enabling diverse catalytic pathways .
Q & A
Q. What are the key synthetic methodologies for preparing Dichloro1,1-bis(diphenylphosphino)ferroceneruthenium(II)?
The synthesis typically involves ligand substitution reactions under inert atmospheres due to air sensitivity. For example, palladium-catalyzed coupling reactions with 1,1-bis(diphenylphosphino)ferrocene (DPPF) and 2-aminomethylpyridine (AMPY) ligands are conducted in solvents like DMF or methanol at elevated temperatures (~140°C). Triethylamine is often used as a base to stabilize intermediates. Strict exclusion of moisture and oxygen is critical to prevent decomposition .
Q. How is the compound characterized to confirm its structural integrity?
Characterization relies on:
- NMR spectroscopy : To verify ligand coordination and purity (e.g., P NMR for phosphine ligands).
- X-ray crystallography : For definitive structural elucidation of the octahedral Ru(II) center.
- Elemental analysis : To confirm stoichiometry (C, H, N, Cl).
- Mass spectrometry : ESI-MS or MALDI-TOF for molecular ion identification .
Q. What precautions are necessary for handling and storing this compound?
The compound is air-sensitive and requires storage under inert gas (Ar/N) at low temperatures (e.g., –20°C). Use Schlenk-line techniques for synthesis and gloveboxes for manipulation. Personal protective equipment (PPE) such as nitrile gloves and safety goggles is mandatory due to acute toxicity risks. Avoid dust formation to minimize inhalation hazards .
Q. What catalytic applications are reported for this ruthenium complex?
It is primarily used in asymmetric hydrogenation and cross-coupling reactions. For instance, DPPF-containing Ru complexes exhibit activity in C–C bond formation and redox catalysis. AMPY ligands enhance substrate binding via pyridyl nitrogen coordination, improving turnover frequency (TOF) in transfer hydrogenation .
Advanced Research Questions
Q. How do ligand modifications (e.g., DPPF vs. BINAP) influence catalytic efficiency and enantioselectivity?
Substituting DPPF with chiral ligands like (R)- or (S)-BINAP introduces enantioselectivity in asymmetric catalysis. For example, BINAP-Ru complexes show >90% enantiomeric excess (ee) in ketone hydrogenation, while DPPF’s symmetric ferrocene backbone limits chirality but enhances thermal stability. Comparative kinetic studies (e.g., TOF, activation energy) under identical conditions are essential to quantify ligand effects .
Q. What mechanistic insights explain the compound’s stability under catalytic conditions?
DFT calculations and in-situ XAFS studies reveal that the DPPF ligand’s strong σ-donation stabilizes the Ru(II) oxidation state, preventing oxidative decomposition. AMPY’s chelate effect reduces ligand dissociation during catalysis. Pressure-dependent kinetic experiments (e.g., H pressure vs. rate) further clarify stability limits in hydrogenation cycles .
Q. How can contradictory data on catalytic activity across studies be reconciled?
Discrepancies often arise from:
- Ligand purity : Trace moisture or oxygen degrades phosphine ligands, altering TOF.
- Substrate scope : Steric/electronic variations in substrates (e.g., aryl vs. alkyl ketones) impact reactivity.
- Reaction conditions : Solvent polarity (e.g., THF vs. DMF) and temperature gradients affect turnover. Systematic replication with controlled variables (e.g., ligand purity ≥99%, standardized glovebox protocols) is critical .
Q. What strategies optimize enantioselectivity in non-chiral DPPF-based systems?
Introducing chiral co-ligands (e.g., (S)-DAIPEN) or chiral additives (e.g., tartaric acid) can induce asymmetry. Alternatively, kinetic resolution via substrate pre-organization on the Ru center improves ee. Circular dichroism (CD) spectroscopy monitors chiral induction during catalysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
